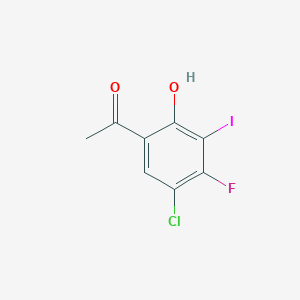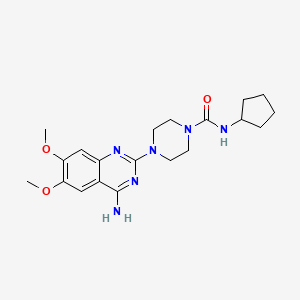
N-hydroxy-6-methyl-3-Pyridinecarboximidamide
描述
N’-hydroxy-6-methylnicotinimidamide is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The compound’s structure includes a hydroxylamine group attached to a nicotinic acid derivative, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-methylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with hydroxylamine. The process can be summarized as follows:
Starting Materials: 6-methylnicotinic acid and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an alcohol solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydroxamic acid derivative.
Procedure: The 6-methylnicotinic acid is dissolved in the alcohol solvent, and hydroxylamine is added. The mixture is heated to promote the reaction, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
Industrial production of N’-hydroxy-6-methylnicotinimidamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: Industrial purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N’-hydroxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted hydroxamic acids.
科学研究应用
N’-hydroxy-6-methylnicotinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and catalysis.
Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-hydroxy-6-methylnicotinimidamide involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to various biological effects. For example, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, resulting in altered gene expression and potential anticancer activity.
相似化合物的比较
Similar Compounds
N-hydroxy-6-methylnicotinamide: Similar structure but lacks the imidamide group.
N-hydroxy-6-methylnicotinic acid: Similar but with a carboxylic acid group instead of the imidamide group.
N-hydroxy-6-methylpyridine-3-carboxamide: Another hydroxamic acid derivative with a different substitution pattern.
Uniqueness
N’-hydroxy-6-methylnicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit HDACs makes it a valuable compound in various research fields.
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI 键 |
UDXMAQYWYAORDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C(=NO)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)








![2-{[(2-Chloro-4-fluorophenyl)methyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B8686641.png)
![Ethyl 8-amino-1,4,4-trimethyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B8686651.png)
![3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8686652.png)

